molecular formula C₂₄H₃₅NO₂ B107712 (16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 26013-82-1

(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No. B107712
CAS RN: 26013-82-1
M. Wt: 369.5 g/mol
InChI Key: BLPWZFDTYUVONX-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 15,16-dihydro-1-methylcyclopenta[a]phenanthren-17-one has been achieved starting from testosterone, and also by a multi-stage synthesis from a correctly substituted naphthalene . The synthesis of pyrrolidin-2-ones has been achieved via a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines .

properties

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-23-9-7-18(26)14-17(23)5-6-19-20(23)8-10-24(2)21(19)13-16(22(24)27)15-25-11-3-4-12-25/h5,15,18-21,26H,3-4,6-14H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWZFDTYUVONX-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CN5CCCC5)C4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\N5CCCC5)/C4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

CAS RN

26013-82-1
Record name MLS000737297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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